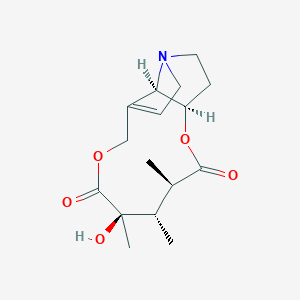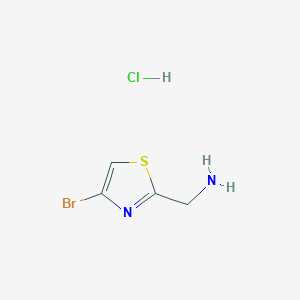
5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid
Vue d'ensemble
Description
5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid, also known as CEEBCA, is a highly functionalized carboxylic acid that has a wide range of applications in the chemical and pharmaceutical industries. It is a versatile compound that can be used in the synthesis of a variety of other compounds, including drugs, pesticides, and other materials. CEEBCA also has potential applications in the fields of biochemistry and physiology, as it has been found to possess a number of biochemical and physiological effects.
Applications De Recherche Scientifique
5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid has a wide range of scientific research applications. It has been used in the synthesis of a variety of other compounds, including drugs, pesticides, and other materials. 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid has also been used in the synthesis of a variety of organic catalysts, which can be used in a variety of organic synthesis processes. Furthermore, 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid has been used in the synthesis of a variety of organic solvents, which can be used in a variety of organic synthesis processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid is not fully understood. However, it is believed that 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid acts as a proton donor, which can facilitate the transfer of protons from one molecule to another. This proton transfer can then lead to a variety of different reactions, depending on the nature of the molecules involved.
Biochemical and Physiological Effects
5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to have a number of anti-inflammatory and analgesic effects, as well as anti-cancer effects. It has also been found to have a number of neuroprotective effects, as well as immunomodulatory effects. Furthermore, 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid has been found to have a number of antioxidant effects, as well as anti-fungal and anti-bacterial effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid has a number of advantages and limitations for lab experiments. One of the main advantages of 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid is that it is relatively easy to synthesize, which makes it ideal for use in a variety of lab experiments. Furthermore, 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid is highly functionalized, which makes it ideal for use in a variety of organic synthesis processes. However, 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid is also relatively unstable, which can make it difficult to use in some lab experiments.
Orientations Futures
There are a number of potential future directions for further research into 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid. One potential direction is to further investigate the biochemical and physiological effects of 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid, as well as its potential applications in the fields of biochemistry and physiology. Another potential direction is to further investigate the mechanism of action of 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid, as well as its potential applications in the synthesis of other compounds. Additionally, further research into the advantages and limitations of 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid for lab experiments could be beneficial. Finally, further research into the potential future applications of 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid could be beneficial.
Propriétés
IUPAC Name |
5-chloro-3-ethyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-2-7-8-5-6(12)3-4-9(8)15-10(7)11(13)14/h3-5H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXKAUQQZIKXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid](/img/structure/B3033793.png)
![3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3033794.png)


![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3033798.png)

![3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile](/img/structure/B3033801.png)
![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B3033804.png)




